Erucamide

Catalog No.
S584591
CAS No.
112-84-5
M.F
C22H43NO
M. Wt
337.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erucamide

CAS Number

112-84-5

Product Name

Erucamide

IUPAC Name

(Z)-docos-13-enamide

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9-

InChI Key

UAUDZVJPLUQNMU-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)N

Solubility

SOL IN ISOPROPANOL; SLIGHTLY SOL IN ALCOHOL, ACETONE

Synonyms

13-docosenamide, erucamide, erucilamide, erucyl amide

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N

Erucamide as a Slip Additive in Polymer Manufacturing

Erucamide's primary application in scientific research lies in the field of polymer manufacturing. Its exceptional slip properties, even at low concentrations, make it a highly valued slip additive. When incorporated into polymers like polyethylene and polypropylene, erucamide migrates to the surface during processing, creating a smooth and slippery layer. This reduces friction and improves the processing efficiency of polymers, making them easier to handle and manufacture .

Research efforts in this area focus on understanding erucamide's migration and distribution within polymers, its nanomechanical properties, and its interaction with the substrate surface chemistry. These studies aim to optimize the effectiveness of erucamide as a slip additive and develop new application possibilities .

Erucamide's Biological Activities and Potential Health Benefits

Beyond its industrial applications, erucamide possesses intriguing biological activities that are currently being explored by researchers. Studies have shown that erucamide can:

  • Inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease and other neurodegenerative conditions .
  • Modulate microglial function in the retina, potentially offering therapeutic avenues for neurovasculoglial degenerative retinal diseases .

Erucamide as a Research Tool in Cell Biology

Erucamide's ability to interact with specific cellular components makes it a valuable tool in cell biology research. Scientists have utilized erucamide in studies to:

  • Identify binding targets on the surface of microglial cells, potentially leading to the development of novel therapeutic strategies .
  • Investigate the organization and dynamics of lipid bilayers in cell membranes .

Erucamide is characterized by its white, waxy solid form, typically appearing as flakes or beads. With a molecular formula of C22H43NO and a molecular weight of 337.58 g/mol, it is slightly soluble in alcohol and acetone but readily dissolves in isopropanol . This compound is notable for its high melting point of approximately 75-80 °C and thermal stability, making it suitable for various industrial applications .

As Slip Additive

Erucamide acts as a slip additive in plastics by migrating to the surface and reducing the coefficient of friction []. This allows for smoother operation during high-speed packaging processes [].

Antimicrobial Activity

Studies suggest erucamide exhibits antimicrobial activity against certain Gram-positive bacteria but not Gram-negative ones []. The mechanism might involve disrupting the bacterial cell membrane []. (Further research is needed to understand the specific mechanism)

Acetylcholinesterase Inhibition

Erucamide from radish leaves has been shown to inhibit acetylcholinesterase activity in rats []. This could have implications for memory function, but the exact mechanism and potential applications require further investigation [].

Limited data exists on the specific toxicity of erucamide. However, as a fatty acid derivative, it is generally considered to have low acute toxicity [].

The synthesis of erucamide occurs through the reaction of erucic acid with anhydrous ammonia, resulting in the formation of the amide:

C22H42O2+NH3C22H43NO2\text{C}_{22}\text{H}_{42}\text{O}_2+\text{NH}_3\rightarrow \text{C}_{22}\text{H}_{43}\text{NO}_2

In environmental contexts, erucamide can react with hydroxyl radicals and ozone in the atmosphere, leading to its degradation . The estimated half-lives for these reactions are approximately 3.7 hours with hydroxyl radicals and 2.1 hours with ozone .

Erucamide has been identified as a metabolite in various biological systems, including humans and animals. Notably, it was first detected in the cerebrospinal fluid of sleep-deprived cats and has been shown to reduce mobility and awareness in rats . Additionally, it acts as an inhibitor of acetylcholinesterase, which may have implications for neurochemical pathways .

Erucamide can be synthesized through several methods:

  • Direct Amide Formation: The primary method involves reacting erucic acid with ammonia under controlled conditions to yield erucamide .
  • Novel Synthesis Routes: Recent studies have explored alternative synthesis routes that enhance selectivity and efficiency at room temperature, utilizing readily available reagents .
  • Kinetic Studies: Kinetic investigations have been conducted to optimize the synthesis process by analyzing reaction conditions that affect yield and purity .

Erucamide serves multiple roles across various industries:

  • Polymer Additive: It is widely used as a slip additive in plastic manufacturing to reduce friction coefficients in polyolefin films, enhancing their performance during high-speed packaging operations .
  • Lubricants: Its properties make it suitable for use in lubricants and lubricant additives, contributing to improved handling characteristics .
  • Analytical Standards: Erucamide is utilized as a standard for determining fatty acid amides in polyethylene packaging films through gas chromatography/mass spectrometry techniques .

Studies have indicated that erucamide interacts with various environmental factors. Its degradation products have been characterized using mass spectrometry, revealing insights into its stability and environmental impact when used as an additive in low-density polyethylene films . Additionally, its interactions with biological systems suggest potential effects on metabolic pathways due to its role as an acetylcholinesterase inhibitor.

Erucamide shares structural similarities with several other fatty acid amides. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
OleamideC18H35NOKnown for sleep-inducing properties
PalmitamideC16H33NOExhibits anti-inflammatory effects
StearamideC18H37NOUsed in personal care products
BehenamideC22H45NOHas applications in cosmetics

Uniqueness of Erucamide

Erucamide is unique due to its long unsaturated carbon chain (C22) and specific biological activity linked to its presence in cerebrospinal fluid. Unlike oleamide or palmitamide, which have different chain lengths and properties, erucamide's specific interactions within biological systems and its effectiveness as a slip agent set it apart from other fatty acid amides.

Erucamide was first identified in 1957 as a component of egg yolk and peanut extracts, where it exhibited anti-inflammatory properties. Early industrial applications emerged in the 1960s when its ability to reduce surface friction in polyolefin films was discovered. The compound’s synthesis pathway was standardized by the 1980s through ammonolysis of erucic acid, achieving yields exceeding 90% under optimized conditions.

A pivotal shift occurred in 2021 when atomic force microscopy (AFM) and synchrotron X-ray reflectivity (XRR) revealed its capacity to form oriented monolayers and bilayers on polypropylene surfaces, with molecular tails projecting outward to create hydrophobic interfaces. This nanostructural control directly correlates with its performance as a slip additive, reducing adhesive forces by 40–60% compared to untreated polymers.

Current Research Landscape and Scientific Significance

Contemporary studies span three domains:

  • Materials Science: Erucamide modifies polymer crystallinity, enhancing ductility in polypropylene fibers by 23% while maintaining thermal stability up to 273°C.
  • Plant Biology: It disrupts bacterial type III secretion systems, reducing Pseudomonas syringae virulence by 85% in Arabidopsis models.
  • Neurochemistry: In retinal tissues, erucamide upregulates VEGF and IL-6 in microglia, suggesting neurotrophic functions.

Table 1: Key Physicochemical Properties of Erucamide

PropertyValueSource
Molecular Weight337.58 g/mol
Melting Point79–86°C
Boiling Point210–270°C (at 1 atm)
Solubility in Water<0.01 g/L (20°C)
LogP (Octanol-Water)8.8

Interdisciplinary Research Approaches and Methodologies

Advanced characterization techniques drive modern erucamide research:

  • Nanomechanical Mapping: Peak force QNM quantifies adhesion reduction (0.5–1.2 nN vs. 2.3 nN for bare polypropylene).
  • Kinetic Analysis: Pseudo-first-order rate constants (kₒbₛ) for synthesis optimization reach 9.8×10⁻³ min⁻¹ at 190°C.
  • Omics Platforms: Photoaffinity labeling proteomics identified 14 microglial protein targets, including NF-κB regulators.

Traditional Industrial Synthesis Routes

Traditional industrial synthesis of erucamide relies primarily on the ammonolysis of erucic acid, a process that has been established for decades in commercial production [4] [32]. The conventional method involves the direct reaction of erucic acid with gaseous ammonia at elevated temperatures and pressures, typically operating at 200 degrees Celsius under pressures ranging from 345 to 690 kilopascals [4] [34]. This high-temperature, high-pressure approach represents the foundational technology for large-scale erucamide manufacturing.

The ammonolysis reaction follows a straightforward mechanism where erucic acid reacts with ammonia to form erucamide and water as a byproduct [32] [34]. Industrial implementations of this process typically achieve yields between 85 and 90 percent, making it economically viable for commercial production despite the energy-intensive conditions required [32]. The reaction time for complete conversion generally ranges from 3 to 6 hours, depending on the specific reactor design and operating parameters employed [38].

An alternative industrial approach utilizes urea as the nitrogen source instead of gaseous ammonia, offering several operational advantages [4] [31]. This urea-based synthesis operates at atmospheric pressure and reduced temperatures of approximately 190 degrees Celsius, significantly lowering the energy requirements compared to ammonia-based processes [4] [38]. The optimal conditions for urea-based synthesis involve a 1:4 molar ratio of erucic acid to urea, with catalyst concentrations of 3 percent by weight of erucic acid [4] [38]. Under these optimized conditions, the process achieves yields of up to 92 percent pure erucamide [4] [38].

Catalytic systems play a crucial role in traditional synthesis routes, with various catalyst formulations having been developed to enhance reaction efficiency [38]. The most effective catalyst system comprises a mixture of phosphorus pentoxide and diammonium hydrogen orthophosphate in equal proportions [38]. Alternative catalysts such as titanium isopropoxide and pure phosphorus pentoxide have been investigated, but these systems prove less economical compared to the phosphate-based catalyst combination [38].

Table 1: Traditional Industrial Synthesis Routes - Process Parameters

ParameterAmmonolysis with AmmoniaUrea-based ProcessEnzymatic Process
Temperature (°C)20019060
Pressure (kPa)345-690AtmosphericAtmospheric
Reaction Time (h)3-6348
Catalyst Concentration (%)N/A33
Molar Ratio (Acid:Urea)1:excess NH31:41:4
Yield (%)85-909288.74

Enzymatic synthesis represents another established industrial approach, utilizing lipase-catalyzed ammonolysis under mild conditions [3] [31]. Candida antartica lipase, particularly the commercial preparation Novozym 435, demonstrates high efficiency in catalyzing the formation of erucamide from erucic acid and urea [3] [31]. This enzymatic process operates at 60 degrees Celsius under atmospheric pressure, with optimal conditions requiring a 1:4 molar ratio of erucic acid to urea and 3 percent catalyst loading [3] [31]. The reaction proceeds in tertiary-butyl alcohol as the organic solvent medium, achieving 88.74 percent yield of pure erucamide after 48 hours at 250 revolutions per minute [3] [31].

Table 5: Kinetic Parameters for Traditional Erucamide Synthesis

Temperature (K)Temperature (°C)Rate Constant kobs (×10⁻³ min⁻¹)Activation Energy
4231505.332.53 ± 1.0 kJ/mol
4331606.4
4431707.1
4531809.7
4631909.8

Kinetic studies of the traditional synthesis reveal that the reaction follows second-order kinetics overall, with pseudo-first-order dependence on fatty acid concentration when urea is present in excess [38]. The activation energy for the urea-based synthesis has been determined to be 32.53 ± 1.0 kilojoules per mole, indicating moderate temperature sensitivity [38]. Rate constants increase linearly with temperature up to 190 degrees Celsius, beyond which further temperature increases provide diminishing returns [38].

Novel Photo-Fenton Process at Room Temperature

A revolutionary advancement in erucamide synthesis has emerged through the development of a novel photo-Fenton process that operates at room temperature with extraordinary selectivity [1] [2]. This innovative approach represents a paradigm shift from traditional high-temperature methods, utilizing acetonitrile as an off-the-shelf reagent to produce erucamide through photochemical activation [1] [2]. The process demonstrates extremely high selectivity exceeding 95 percent, making it one of the most selective synthetic routes available for erucamide production [1].

The photo-Fenton mechanism involves the generation of hydroxyl radicals through the interaction of iron catalysts with hydrogen peroxide under ultraviolet irradiation [1] [7]. These highly reactive hydroxyl radicals facilitate the transformation of acetonitrile into erucamide through a series of radical-mediated reactions that proceed efficiently at ambient temperature [1] [7]. The photochemical nature of the process eliminates the need for thermal energy input, representing a significant advancement in energy efficiency compared to conventional synthesis methods [1].

Table 2: Novel Photo-Fenton Process Characteristics

ParameterValue
Temperature (°C)Room Temperature
PressureAtmospheric
Reaction TimeShort
Selectivity (%)>95
SubstrateAcetonitrile
Key AdvantageGreen Chemistry Approach

The operational simplicity of the photo-Fenton process distinguishes it from traditional industrial methods [1] [2]. The reaction requires only standard laboratory equipment and operates under atmospheric pressure, eliminating the need for specialized high-pressure reactors or extensive heating systems [1]. This accessibility makes the process particularly attractive for smaller-scale production or research applications where the infrastructure demands of traditional methods prove prohibitive [1].

Mechanistic investigations reveal that the photo-Fenton process proceeds through a complex series of radical intermediates [1] [7]. The initial photolysis of the iron-hydrogen peroxide system generates hydroxyl radicals that abstract hydrogen atoms from acetonitrile, leading to the formation of carbon-centered radicals [7]. These intermediates subsequently undergo coupling reactions and rearrangements that ultimately yield erucamide as the primary product [1].

The environmental benefits of the photo-Fenton approach extend beyond energy efficiency to include reduced waste generation and the use of benign starting materials [1] [2]. Acetonitrile, while requiring careful handling, represents a more environmentally acceptable feedstock compared to the high-temperature processes that generate significant thermal emissions [1]. The aqueous reaction medium and mild conditions minimize the formation of unwanted byproducts, contributing to improved atom economy and reduced environmental impact [1].

Microbial Production via Bacillus megaterium

Microbial synthesis of erucamide through Bacillus megaterium represents an emerging biotechnological approach that harnesses natural metabolic pathways for sustainable production [6] [10] [12]. This bacterium has demonstrated the intrinsic capability to produce erucamide as a secondary metabolite, offering the potential for renewable and environmentally friendly manufacturing processes [10] [12]. The discovery of erucamide production in Bacillus megaterium strain L2 has opened new possibilities for biotechnological applications in fatty acid amide synthesis [6] [10].

The metabolic pathway for erucamide production in Bacillus megaterium involves the enzymatic conversion of fatty acid precursors through a series of biochemical transformations [12] [13]. The bacterium utilizes endogenous fatty acid biosynthesis machinery to generate erucic acid precursors, which are subsequently converted to erucamide through amidation reactions catalyzed by bacterial enzymes [12] [13]. This natural production pathway operates under mild physiological conditions, contrasting sharply with the harsh conditions required for chemical synthesis [12].

Isolation and characterification studies have confirmed the production of erucamide by Bacillus megaterium L2 through gas chromatography-mass spectrometry analysis [10] [11] [12]. The compound was isolated from the ethyl acetate extract of the bacterial culture, along with other bioactive metabolites including behenic acid, palmitic acid, phenylacetic acid, and beta-sitosterol [12]. This represents the first reported isolation of erucamide from Bacillus megaterium, expanding the known range of metabolites produced by this versatile bacterium [12].

The production mechanism involves complex cellular processes that regulate fatty acid metabolism and amide formation [6] [10]. Membrane metabolism studies indicate that erucamide production is linked to changes in cell membrane composition and permeability [6] [10]. Gas chromatography-mass spectrometry analysis of cell membrane fatty acids reveals that the ratio of unsaturated to saturated fatty acid components increases significantly during erucamide production, from 0.893 to 1.856 [6] [10]. This compositional change enhances membrane fluidity and reduces rigidity, potentially facilitating the metabolic processes involved in erucamide synthesis [6] [10].

Optimization of Fermentation Conditions

Systematic optimization of fermentation conditions has proven essential for maximizing erucamide production in Bacillus megaterium cultures [6] [10] [11]. Initial fermentation studies established baseline production levels of 0.940 milligrams per liter under standard cultivation conditions [11]. Through comprehensive optimization strategies involving both univariate and multivariate approaches, researchers have achieved substantial improvements in erucamide yield [6] [11].

Medium composition optimization represents a critical factor in enhancing erucamide production [11]. The optimal fermentation medium comprises glucose at 5 grams per liter as the carbon source, peptone at 16.40 grams per liter as the nitrogen source, and sodium chloride at 3 grams per liter for osmotic balance [11]. This optimized medium composition resulted in a 39.03 percent increase in erucamide yield compared to the initial conditions, reaching 1.325 milligrams per liter [11].

Table 3: Bacillus megaterium Fermentation Optimization Results

ParameterBefore OptimizationAfter OptimizationWith Accelerants
Glucose (g/L)555
Peptone (g/L)1016.4016.40
NaCl (g/L)333
Temperature (°C)3034.834.8
pH7.05.805.80
Shaking Speed (rpm)150150150
Erucamide Yield (mg/L)0.9401.3251.778

Physical cultivation parameters require precise control to achieve optimal erucamide production [6] [11]. The optimal temperature for fermentation is 34.8 degrees Celsius, representing a balance between bacterial growth rate and metabolic efficiency [11]. The pH optimum is 5.80, which maintains favorable conditions for both bacterial viability and erucamide biosynthesis [11]. Agitation at 150 revolutions per minute provides adequate oxygen transfer while minimizing mechanical stress on the bacterial cells [11].

Response surface methodology has been employed to systematically optimize multiple variables simultaneously [11]. This statistical approach identified optimal conditions through a three-factor experimental design incorporating peptone concentration, temperature, and pH as critical variables [11]. The response surface analysis revealed complex interactions between these parameters, with peptone concentration showing the strongest influence on erucamide production [11].

Accelerant addition represents an innovative strategy for further enhancing erucamide production beyond conventional optimization [6] [10]. The optimal accelerant combination includes 0.3 percent Tween 80, 0.004 percent calcium ions, 0.04 percent colza oil, and 0.02 percent chloroform [6] [10]. This accelerant mixture increased erucamide content to 1.778 milligrams per liter, representing a 32.59 percent improvement over the optimized medium alone and a 60.26 percent increase compared to pre-optimization conditions [6] [10].

The mechanism of accelerant action involves modulation of bacterial membrane properties and metabolic activity [6] [10]. Conductivity measurements, nucleic acid and protein content analysis, and beta-galactosidase activity assays demonstrate that accelerants significantly enhance cellular permeability without harming bacterial viability [6] [10]. These changes facilitate the transport of metabolites across the cell membrane, potentially improving both substrate uptake and product secretion [6] [10].

Green Chemistry Approaches to Erucamide Synthesis

Green chemistry principles have driven the development of environmentally sustainable approaches to erucamide synthesis, addressing the environmental concerns associated with traditional high-temperature, high-pressure industrial processes [20] [22] [23]. These approaches emphasize the reduction of hazardous substances, energy consumption, and waste generation while maintaining or improving synthetic efficiency [20] [23]. The integration of green chemistry principles into erucamide production represents a significant advancement toward sustainable manufacturing practices [20] [22].

Solvent-free synthesis methods represent one of the most significant green chemistry innovations in erucamide production [25] [26]. A novel solvent-free approach utilizes the direct reaction between stearyl primary amine and erucic acid in the presence of heterogeneous catalysts composed of solid strong acids, metatitanic acid, and chromatographic silica gel [25]. This method operates at temperatures between 170 and 210 degrees Celsius without requiring organic solvents, achieving conversion rates exceeding 98.5 percent [25]. The absence of solvents eliminates the need for solvent recovery and purification processes, significantly reducing environmental impact and production costs [25].

Table 4: Green Chemistry Approaches for Erucamide Synthesis

ApproachTemperature (°C)Environmental ImpactEnergy RequirementYield (%)Key Benefit
Photo-Fenton ProcessRoom TempVery LowLow>95Room temp operation
Enzymatic Synthesis60LowVery Low88.74Mild conditions
Microbial Production34.8Very LowLowVariableRenewable source
Solvent-Free Synthesis170-210LowMedium>98.5No solvents

Enzymatic approaches utilizing lipases represent another cornerstone of green erucamide synthesis [26] [31]. The use of 1-monoacylglycerols as acyl donors in enzymatic amidation reactions provides an environmentally friendly alternative to toxic fatty acid chlorides and fatty acid vinyl esters [26]. This methodology achieves up to 96 percent yield of fatty amides under mild conditions, demonstrating superior efficiency compared to traditional chemical methods [26]. The enzymatic approach operates at moderate temperatures and atmospheric pressure, significantly reducing energy requirements compared to conventional thermal processes [26] [31].

Biotechnological production through microbial fermentation embodies the principles of green chemistry by utilizing renewable biological resources [6] [10] [12]. Bacillus megaterium fermentation operates under ambient pressure and moderate temperatures, requiring minimal energy input compared to chemical synthesis routes [6] [10]. The use of simple carbon and nitrogen sources such as glucose and peptone further enhances the sustainability profile of this approach [6] [11]. Additionally, the aqueous fermentation medium eliminates the need for organic solvents and reduces the generation of hazardous waste streams [6] [10].

The photo-Fenton process exemplifies green chemistry innovation through its operation at room temperature and atmospheric pressure [1] [2]. This photochemical approach eliminates the thermal energy requirements of conventional synthesis while achieving exceptional selectivity [1]. The use of readily available starting materials such as acetonitrile and the generation of minimal waste products align with green chemistry principles of atom economy and waste minimization [1] [2].

Catalyst design for green erucamide synthesis focuses on the development of recyclable and environmentally benign catalytic systems [25] [27]. Heterogeneous catalysts composed of supported solid acids offer advantages in terms of easy separation and potential for recycling [25]. These catalysts eliminate the need for homogeneous acid catalysts that require neutralization and generate salt waste [25]. The development of immobilized enzyme systems for lipase-catalyzed synthesis further enhances the green chemistry profile by enabling catalyst recovery and reuse [26] [31].

Process intensification strategies contribute to the green chemistry goals of erucamide synthesis by improving efficiency and reducing environmental impact [22] [24]. Microwave-assisted synthesis and ultrasonic activation represent examples of enabling technologies that enhance reaction rates while reducing energy consumption [22] [24]. These approaches often operate under milder conditions compared to conventional heating methods, contributing to improved safety profiles and reduced environmental impact [22] [24].

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals

Color/Form

SOLID

XLogP3

8.8

Appearance

Assay:≥98%A crystalline solid

Melting Point

77.5 °C
75-80 °C

UNII

0V89VY25BN

GHS Hazard Statements

Aggregated GHS information provided by 676 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 412 of 676 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 264 of 676 companies with hazard statement code(s):;
H315 (99.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

ERUCIC ACID WAS INCORPORATED INTO DIPHOSPHATIDYLGLYCEROL & SPHINGOMYELIN IN HEART & LIVER OF MALE RATS FED ERUCIC ACID FOR 20 DAYS. /EURACIC ACID/

Pictograms

Irritant

Irritant

Other CAS

112-84-5

Wikipedia

Erucamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]
Plastics -> Other functions -> Slip promoter
Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II
Cosmetics -> Opacifying; Viscosity controlling

Methods of Manufacturing

REACTION OF ERUCIC ACID WITH ANHYDROUS AMMONIA

General Manufacturing Information

Adhesive manufacturing
Custom compounding of purchased resin
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Rubber product manufacturing
Transportation equipment manufacturing
Warehousing and distribution
13-Docosenamide, (13Z)-: ACTIVE

Dates

Modify: 2023-08-15

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